molecular formula C24H22N2O4 B2690003 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid CAS No. 2137634-98-9

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid

Cat. No. B2690003
CAS RN: 2137634-98-9
M. Wt: 402.45
InChI Key: MXWWBBGFXCCAJX-UHFFFAOYSA-N
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Description

The compound “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is an alanine derivative . It has a molecular weight of 402.45 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(pyridin-2-ylmethyl)amino)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in chemical syntheses. This group can be removed conveniently while other base-labile protecting groups remain intact, making it highly useful in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

Fmoc amino acids have been instrumental in enhancing the methodology of solid-phase peptide synthesis. This approach has led to the synthesis of biologically active peptides and small proteins, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).

Synthesis of Sugar Amino Acids

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been used in solid-phase synthesis, leading to the efficient creation of oligomers. This has implications in the synthesis of complex carbohydrates and related compounds (Gregar & Gervay-Hague, 2004).

Enhanced Reactivity of Molecules

The compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This has significant implications in materials science, especially in the creation of new materials with specific properties (Trejo-Machin et al., 2017).

Synthesis of N-Substituted Hydroxamic Acids

The compound is used in the synthesis of N-substituted hydroxamic acids, which are important in various chemical syntheses and pharmaceutical applications (Mellor & Chan, 1997).

Catalytic Enantioselective Synthesis

It plays a role in the catalytic enantioselective synthesis of alpha-aminooxy carbonyl compounds, which are significant in the development of chiral molecules for pharmaceuticals (Momiyama et al., 2004).

Peptide Amide Synthesis

The compound is used in solid-phase peptide synthesis for the preparation of peptide amides, essential in peptide and protein chemistry (Funakoshi et al., 1988).

Peptide Bond Protection

It serves as a reversible protecting group for amide bonds in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).

Bioimaging Applications

The compound has been used in the development of water-soluble fluorene derivatives for bioimaging, demonstrating high fluorescence quantum yield and strong aggregation in water (Morales et al., 2010).

Polymer Synthesis

It is involved in the self-polyaddition of cyclic carbonates, presenting a novel method for synthesizing polyhydroxyurethanes (Tomita et al., 2001).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWWBBGFXCCAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid

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